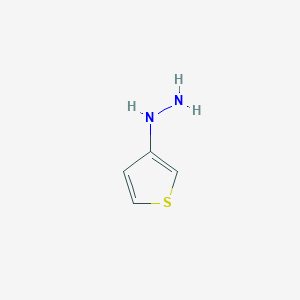

Thiophen-3-yl-hydrazine

Description

Significance of Thiophene (B33073) Heterocycles in Chemical Research

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. derpharmachemica.comrroij.com This aromatic ring system is a cornerstone in the field of heterocyclic chemistry and medicinal chemistry due to its versatile properties and wide-ranging applications. derpharmachemica.comnih.gov Thiophenes are often considered bioisosteres of benzene (B151609) rings, meaning they can frequently replace a benzene ring in a biologically active compound without significant loss of activity. rroij.comnih.gov This isosteric replacement is a common strategy in drug design. researchgate.net

The significance of the thiophene nucleus is underscored by its presence in numerous pharmacologically active compounds and marketed drugs. derpharmachemica.comnih.gov Thiophene derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and anticancer properties. nih.govresearchgate.net Marketed drugs containing the thiophene moiety include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid. nih.gov Beyond medicine, thiophene-based materials are crucial in material science, particularly in the development of organic semiconductors, dyes, and liquid crystals. nih.govespublisher.com The sulfur atom in the ring can participate in hydrogen bonding, enhancing interactions between a drug molecule and its biological target. nih.gov However, the thiophene ring is also considered a "structural alert" in drug metabolism, as its oxidation by cytochrome P450 enzymes can sometimes lead to the formation of reactive metabolites. acs.org

Role of Hydrazine (B178648) Moieties in Organic Synthesis and Medicinal Chemistry

The hydrazine moiety (-NHNH₂) and its derivatives, such as hydrazides (-CO-NH-NH₂), are fundamental functional groups in organic and medicinal chemistry. ontosight.aimdpi.com Hydrazines are highly valuable as versatile building blocks and intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazoles, triazoles, and pyridazines. mdpi.comresearchgate.net The reactivity of the hydrazine group allows for the construction of complex molecular architectures through reactions like condensation with carbonyl compounds to form hydrazones (-CO-NH-N=C). mdpi.com

Historically, hydrazine-containing compounds have had a significant therapeutic impact. mdpi.com For instance, isoniazid, a hydrazide of isonicotinic acid, remains a key drug for treating tuberculosis. mdpi.com Other examples include antidepressant drugs that function as monoamine oxidase inhibitors, such as iproniazid (B1672159) and isocarboxazid. mdpi.com The functional group is a key component in compounds developed for their antitumor, antimicrobial, anti-inflammatory, and anticonvulsant activities. ontosight.aimdpi.com The ability of the hydrazine and hydrazide groups to form stable complexes with metal ions also makes them important in coordination chemistry. In recent years, research has focused on synthesizing novel hydrazide-hydrazone derivatives to overcome challenges like drug resistance and toxicity. mdpi.com

Overview of Thiophen-3-yl-hydrazine within the Scope of Hydrazine and Thiophene Chemistry

This compound is a chemical compound that integrates the structural features of both a thiophene ring and a hydrazine functional group. Its molecular structure consists of a hydrazine group directly attached to the third position of the thiophene ring. nih.gov This specific substitution pattern distinguishes it from its isomer, thiophen-2-yl-hydrazine. The compound serves as a molecular scaffold that combines the aromatic and electronic properties of the thiophene ring with the nucleophilic reactivity of the hydrazine moiety.

As a chemical entity, this compound is primarily utilized as a precursor and intermediate in organic synthesis. It is a key starting material for creating a variety of more complex derivatives. tandfonline.com For example, it readily undergoes condensation reactions with aldehydes and ketones to form thiophen-3-yl-hydrazones. These hydrazones are investigated for applications in optoelectronics and as potential bioactive molecules. tandfonline.comresearchgate.net The synthesis of pyrimidine (B1678525) derivatives from thiophen-3-yl precursors has been explored for targeting protein kinases involved in diseases like Alzheimer's. researchgate.net The combination of the two moieties in one molecule provides a platform for developing novel compounds where the thiophene ring can be fine-tuned to modulate electronic properties and biological interactions, while the hydrazine group offers a reactive handle for further molecular elaboration.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆N₂S |

| Molecular Weight | 114.17 g/mol |

| IUPAC Name | thiophen-3-ylhydrazine |

| SMILES | C1=CSC=C1NN |

| InChIKey | SITFUMYQTCLEFN-UHFFFAOYSA-N |

Data sourced from PubChem CID 88973537 nih.gov

Research Gaps and Future Perspectives in this compound Studies

While the derivatives of this compound, particularly hydrazones and more complex heterocycles, are the subject of considerable research, there appear to be gaps in the literature concerning the fundamental chemistry of the parent compound itself. Much of the available information focuses on its use as a building block rather than on a detailed characterization of its own reactivity, stability, and potential applications.

Future research could productively address these areas. There is a need for the development and optimization of synthetic routes to this compound that are efficient, scalable, and employ green chemistry principles. A deeper investigation into its coordination chemistry with various metal ions could unveil novel catalysts or materials.

Furthermore, a systematic exploration of the structure-activity relationships of its simpler derivatives is warranted. While complex derivatives are studied for specific biological targets, a foundational understanding of how modifications to the hydrazine moiety or the thiophene ring affect basic physicochemical and biological properties is lacking. Future perspectives should include the computational modeling of this compound and its derivatives to predict their properties and guide synthetic efforts. researchgate.netacs.org Such studies could accelerate the discovery of new lead compounds for medicinal chemistry and novel materials for optoelectronic applications. nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C4H6N2S |

|---|---|

Molecular Weight |

114.17 g/mol |

IUPAC Name |

thiophen-3-ylhydrazine |

InChI |

InChI=1S/C4H6N2S/c5-6-4-1-2-7-3-4/h1-3,6H,5H2 |

InChI Key |

SITFUMYQTCLEFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1NN |

Origin of Product |

United States |

Synthetic Methodologies for Thiophen 3 Yl Hydrazine and Its Derivatives

Direct Synthesis of Thiophen-3-yl-hydrazine

The direct synthesis of this compound is not as commonly documented as its 2-substituted counterpart. However, established methods for creating arylhydrazines can be adapted. A prominent route involves the reduction of a diazonium salt derived from an aminothiophene precursor. This multi-step process is a standard and effective way to introduce a hydrazine (B178648) group onto an aromatic ring.

The primary precursor for the synthesis of this compound is 3-aminothiophene . This starting material undergoes diazotization, a process that converts the primary amine group into a diazonium salt. The reagents required for this transformation are crucial for a successful synthesis.

| Compound | Role in Synthesis |

| 3-Aminothiophene | Primary precursor containing the thiophene (B33073) ring and the amino group at the 3-position. |

| Sodium Nitrite (B80452) (NaNO₂) | Diazotizing agent used to convert the amine into a diazonium salt. |

| Hydrochloric Acid (HCl) | Provides the acidic medium necessary for the formation of nitrous acid and the diazonium salt. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Reducing agent used to convert the intermediate diazonium salt to the final hydrazine product. |

The synthesis proceeds through two main stages: diazotization and reduction.

Diazotization : 3-Aminothiophene is dissolved in an aqueous acidic solution, typically hydrochloric acid, and cooled to a low temperature (0-5 °C). An aqueous solution of sodium nitrite is then added dropwise. Maintaining a low temperature is critical as diazonium salts are generally unstable and can decompose at higher temperatures.

Reduction : The resulting diazonium salt solution is then reduced to form the target hydrazine. This is typically achieved by adding the cold diazonium salt mixture to a solution of a suitable reducing agent, such as sodium hydrosulfite. The reaction is often stirred for a period to ensure complete conversion.

Optimization of this process involves careful control of the reaction temperature during diazotization to prevent premature decomposition of the diazonium salt. The stoichiometry of the reagents, particularly the sodium nitrite and the reducing agent, must also be precisely controlled to maximize yield and minimize side-product formation.

Once the reaction is complete, the this compound product must be isolated and purified. Standard laboratory techniques are employed for this purpose. The crude product may be extracted from the aqueous reaction mixture using an organic solvent like benzene (B151609) or ethyl acetate. The organic layers are then combined and washed with water and a saturated sodium chloride solution to remove inorganic impurities. hhu.de

Further purification can be achieved through:

Recrystallization : The crude solid can be dissolved in a hot solvent, such as ethanol (B145695), and allowed to cool slowly, leading to the formation of purified crystals. hhu.de

Column Chromatography : For non-crystalline products or to remove closely related impurities, flash column chromatography using a silica (B1680970) gel stationary phase is an effective method. rsc.org The choice of eluent (mobile phase) is critical for achieving good separation.

Synthesis of this compound Derivatives via Condensation Reactions

This compound serves as a valuable intermediate for the synthesis of more complex molecules, primarily through condensation reactions with carbonyl compounds. These reactions involve the nucleophilic nitrogen of the hydrazine attacking the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The reaction of this compound with aldehydes or ketones results in the formation of Thiophen-3-yl-hydrazones. This is a straightforward and high-yielding reaction, often carried out by refluxing the two reactants in a suitable solvent like ethanol or benzene. mdpi.com The presence of a catalytic amount of acid can accelerate the reaction.

The general reaction is as follows: Thiophen-3-yl-NHNH₂ + R-CO-R' → Thiophen-3-yl-NH-N=C(R)R' + H₂O

The properties of the resulting hydrazone depend on the nature of the R and R' groups of the starting carbonyl compound. This method allows for the synthesis of a large library of derivatives. mdpi.com

| Carbonyl Compound | Solvent | Resulting Hydrazone Derivative |

| Benzaldehyde (B42025) | Benzene/Ethanol | Benzaldehyde (thiophen-3-yl)hydrazone |

| Substituted Benzaldehydes | Ethanol | Substituted benzaldehyde (thiophen-3-yl)hydrazone mdpi.com |

| Cyclohexanone | Benzene | Cyclohexanone (thiophen-3-yl)hydrazone |

| 3-Acetylpyridine | 1,4-Dioxane | 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide (by analogy) nih.gov |

Hydrazone formation is a specific example of the broader class of reactions that form Schiff bases (compounds containing a carbon-nitrogen double bond, or imine). The synthesis of Schiff bases from this compound involves the same fundamental condensation reaction with an aldehyde or ketone. nih.gov The azomethine group (-C=N-) in Schiff bases is a key feature that imparts specific chemical and biological properties to the molecule. nih.govmdpi.com

The synthesis is typically a one-pot reaction where the hydrazine and the carbonyl compound are mixed in an alcoholic solvent and heated to reflux for a few hours. mdpi.comnih.gov The resulting Schiff base derivative often precipitates from the solution upon cooling and can be purified by recrystallization. The versatility of this reaction allows for the incorporation of a wide range of functional groups into the final molecule by varying the aldehyde or ketone used. nih.gov

Multicomponent Reactions (MCRs) Incorporating this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful and efficient strategy for the synthesis of complex molecules. nih.gov The incorporation of the this compound scaffold into MCRs allows for the rapid generation of diverse libraries of thiophene-containing compounds.

Strategies for Complex Molecular Construction

The primary strategy for employing this compound in MCRs revolves around its nucleophilic character, particularly the hydrazine moiety, which can readily participate in condensation reactions with carbonyl compounds to form hydrazones in situ. These intermediates can then undergo further reactions with other components in the reaction mixture.

A prevalent application of this strategy is in the synthesis of pyrazole (B372694) derivatives. For instance, a three-component reaction involving a β-dicarbonyl compound, an aldehyde, and a hydrazine derivative can lead to the formation of highly substituted pyrazoles. nih.gov While specific examples detailing the use of this compound in such reactions are not extensively documented in readily available literature, the general mechanism provides a viable pathway for its incorporation. The thiophene moiety would remain as a substituent on the pyrazole ring, thereby generating novel thiophene-pyrazole hybrids.

Another potential MCR strategy involves the Ugi and Passerini reactions, which are powerful tools for the synthesis of peptide-like structures and α-acyloxy carboxamides, respectively. Although direct applications of this compound in these named MCRs are not prominently reported, its derivatives, such as thiophene-3-carboxaldehyde, could be utilized as the carbonyl component. Subsequent derivatization could then introduce the hydrazine functionality.

The synthesis of pyrazolyl–thiazole (B1198619) derivatives of thiophene represents a multi-step approach that begins with a condensation reaction to form a hydrazone, which is a key intermediate in many MCRs. tandfonline.com This highlights the potential of thiophene hydrazones as versatile intermediates for the construction of complex heterocyclic systems.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Potential Application |

| This compound | β-Diketone | Aldehyde | Thiophenyl-substituted Pyrazole | Medicinal Chemistry |

| This compound | Isatin | Active Methylene Compound | Spiro[indole-thiophene-pyrazole] | Drug Discovery |

| This compound | Malononitrile | Aldehyde | Thiophenyl-substituted Pyridine (B92270) | Materials Science |

Regioselectivity and Stereoselectivity Considerations in MCRs

Regioselectivity is a critical aspect when dealing with unsymmetrical reactants in MCRs. In the context of this compound, the primary regiochemical question arises in reactions where the two nitrogen atoms of the hydrazine moiety can react differently. For example, in the synthesis of pyrazoles from β-dicarbonyl compounds, the reaction of an unsymmetrical β-diketone with this compound could potentially lead to two regioisomeric products. The outcome is often governed by the electronic and steric nature of the substituents on both the dicarbonyl compound and the hydrazine. Generally, the more nucleophilic nitrogen atom of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl compound. nih.gov

Stereoselectivity in MCRs involving this compound would become a significant consideration if chiral reactants are used or if new stereocenters are formed during the reaction. While the current body of literature lacks specific examples of diastereoselective or enantioselective MCRs utilizing this compound, the general principles of stereoselective synthesis would apply. The use of chiral catalysts, chiral auxiliaries, or chiral building blocks could potentially control the stereochemical outcome of such reactions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov For the synthesis of this compound and its derivatives, several green methodologies can be envisioned and have been applied to related thiophene compounds.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov The application of microwave assistance to MCRs involving thiophene precursors has been shown to be highly effective. nih.gov While specific protocols for the microwave-assisted synthesis of this compound itself are not widely reported, the synthesis of related fused 1,2,4-triazines bearing thiophene moieties under microwave irradiation highlights the potential of this technology in accelerating the synthesis of thiophene-hydrazine derivatives. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. Ultrasound-assisted synthesis is considered a green technique due to its energy efficiency and often milder reaction conditions. The synthesis of various heterocyclic derivatives, including those containing thiazole and thiophene moieties, has been successfully achieved using ultrasound irradiation. tandfonline.comacs.orgnih.gov For instance, the ultrasound-assisted synthesis of 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide has been reported as a more eco-friendly method with good yields compared to conventional techniques. researchgate.net This suggests that the synthesis of this compound and its subsequent reactions could be significantly improved by the application of ultrasound.

| Green Chemistry Technique | Reactants | Product | Advantages |

| Microwave Irradiation | Thiophene-containing precursors, bifunctional reagents | Fused triazines bearing thiophene | Reduced reaction time, increased yield |

| Ultrasound Irradiation | Thiophene aldehyde, Hydrazide | Thiophene-hydrazone | Eco-friendly, good yield |

| Aqueous Media | Hydrazine, β-ketoesters, aldehydes | Pyrano[2,3-c]pyrazoles | Environmentally benign solvent |

Solvent-Free and Aqueous Reactions: The use of water as a reaction medium or conducting reactions under solvent-free conditions are cornerstone principles of green chemistry. Many MCRs for the synthesis of heterocyclic compounds, such as pyrano[2,3-c]pyrazoles, have been successfully carried out in water, demonstrating the feasibility of this environmentally benign approach. nih.gov The synthesis of hydrazides in aqueous environments has also been reported, indicating the potential for developing a green synthesis of this compound in water. organic-chemistry.org

Reactivity and Transformations of Thiophen 3 Yl Hydrazine

Cyclization Reactions for Heterocyclic Ring Formation

The hydrazine (B178648) group of Thiophen-3-yl-hydrazine serves as a key functional group for the construction of various heterocyclic rings through condensation and cyclization reactions with appropriate electrophilic partners.

Pyrazole (B372694) Derivatives of this compound

The synthesis of pyrazole derivatives from hydrazine compounds is a well-established transformation in heterocyclic chemistry. The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents is a common strategy to construct the pyrazole ring. This reaction typically proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Similarly, α,β-unsaturated ketones and aldehydes can react with this compound to form pyrazoline intermediates, which can subsequently be oxidized to the corresponding pyrazoles. rsc.org The regioselectivity of the cyclization is influenced by the substitution pattern of the dicarbonyl compound and the reaction conditions. For instance, the reaction of a substituted chalcone (B49325) with phenylhydrazine can yield N-phenyl pyrazoline derivatives. nih.gov

| Reactant for Cyclization | Resulting Pyrazole Derivative | Reference |

| 1,3-Diketone | 1-(Thiophen-3-yl) disubstituted pyrazole | General Knowledge |

| β-Ketoester | 1-(Thiophen-3-yl) pyrazol-5-one derivative | General Knowledge |

| α,β-Unsaturated Ketone | 1-(Thiophen-3-yl) pyrazoline (can be oxidized to pyrazole) | rsc.org |

| Chalcone | 1-Phenyl-3-(thiophen-2-yl)-5-aryl-pyrazoline | nih.gov |

Pyrimidine (B1678525) Derivatives of this compound

The synthesis of pyrimidine derivatives can be achieved through the reaction of a suitable three-carbon precursor with a dinucleophile. While direct synthesis from this compound is not extensively documented, analogous reactions suggest its potential. For instance, thiophene-substituted chalcones can be cyclized with guanidine to afford pyrimidine derivatives. A plausible, though less common, route could involve the reaction of a this compound-derived intermediate, possessing a suitable three-atom component, with an amidine or a related species.

More established methods for the synthesis of thieno[3,2-d]pyrimidines, a class of fused pyrimidines, typically start from 3-aminothiophene derivatives rather than the hydrazine. nih.govthieme-connect.com These methods involve the cyclization of the aminothiophene with various reagents like formic acid or isothiocyanates. researchgate.net

| Starting Thiophene (B33073) Derivative | Reagent | Resulting Pyrimidine System | Reference |

| Thiophene-substituted chalcone | Guanidine | 4-Substituted-6-thiophenopyrimidine | |

| Methyl 3-aminothiophene-2-carboxylate | Formic Acid | Thieno[3,2-d]pyrimidin-4-one | nih.gov |

| 2-Aminothiophene | Isothiocyanate | Thieno[2,3-d]pyrimidine derivative | researchgate.net |

Triazole Derivatives of this compound

1,2,4-Triazole derivatives can be synthesized from hydrazine compounds through various methods. A common approach involves the reaction of a hydrazine with formic acid or its derivatives to form a diacylhydrazine, which can then be cyclized. organic-chemistry.org Alternatively, the reaction of a hydrazine with an isothiocyanate yields a thiosemicarbazide intermediate, which upon cyclization, often under basic conditions, furnishes a triazole-thione. scispace.com

Another route to 1,2,4-triazoles involves the reaction of hydrazides with an excess of hydrazine hydrate, which can lead to the formation of 4-amino-1,2,4-triazoles. scispace.com The specific reaction conditions and the nature of the substituents influence the final product.

| Reagent for Cyclization | Intermediate | Resulting Triazole Derivative | Reference |

| Formic Acid | N/A | 1-(Thiophen-3-yl)-1,2,4-triazole | organic-chemistry.org |

| Isothiocyanate | Thienyl-thiosemicarbazide | 4-Substituted-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol | scispace.com |

| Hydrazine Hydrate (on a hydrazide) | N/A | 4-Amino-3-(thiophen-3-yl)-1,2,4-triazole | scispace.com |

Thiadiazole Derivatives of this compound

1,3,4-Thiadiazoles are commonly synthesized from thiosemicarbazide precursors. nih.govnih.gov Therefore, this compound can be converted to the corresponding thiosemicarbazide by reaction with an isothiocyanate. Subsequent cyclization of this intermediate, often under acidic conditions with reagents like acetic anhydride, yields the 1,3,4-thiadiazole derivative. nih.gov

A direct synthesis of 1,3,4-thiadiazoles can also be achieved by reacting a carbohydrazide with a thionating agent like Lawesson's reagent or by reacting a thiohydrazide with a carboxylic acid derivative. organic-chemistry.org The reaction of thiophene-2-carbohydrazonoyl chloride with hydrazine-carbodithioate derivatives has also been reported to yield 1,3,4-thiadiazoles. nih.gov

| Starting Material | Reagent(s) | Resulting Thiadiazole Derivative | Reference |

| Thiophen-3-yl-thiosemicarbazide | Acetic Anhydride | 2-Amino-5-(thiophen-3-yl)-1,3,4-thiadiazole derivative | nih.gov |

| Thiophene-3-carbohydrazide | Lawesson's Reagent | 2,5-Disubstituted-1,3,4-thiadiazole | organic-chemistry.org |

| Thiophene-2-carbohydrazonoyl chloride | Hydrazine-carbodithioate | Substituted 5-(Thiophen-2-yl)-1,3,4-thiadiazole | nih.gov |

Thiazole (B1198619) Derivatives of this compound

The Hantzsch thiazole synthesis is a classical method for the formation of a thiazole ring, which involves the reaction of a thioamide with an α-haloketone. To apply this to this compound, it would first need to be converted into a thiosemicarbazone by reaction with an appropriate aldehyde or ketone, followed by reaction with an α-haloketone. scielo.brnih.gov The reaction of a thiosemicarbazone with an α-bromoacetophenone derivative is a common route to 2-hydrazinyl-thiazole derivatives. scielo.br

Alternatively, thiophene derivatives have been used in the Gewald reaction to produce substituted 2-aminothiophenes, which can be precursors to fused thiazole systems like thieno[3,2-d]thiazoles. nih.gov

| Intermediate from this compound | Reagent for Cyclization | Resulting Thiazole Derivative | Reference |

| Thienyl-thiosemicarbazone | α-Haloketone | 2-(1-(Thiophen-3-yl)ethylidene)hydrazinyl)thiazole derivative | tandfonline.com |

| Thienyl-thiosemicarbazide | α-Bromoacetophenone | 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative | scielo.br |

Fused Thiophene Ring Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems where a new ring is annulated onto the thiophene core. A notable example is the Fischer indole (B1671886) synthesis, which can be adapted to produce thieno[3,2-b]pyrroles. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, and by analogy, the reaction of this compound with a suitable ketone or aldehyde would be expected to yield a thieno[3,2-b]pyrrole. nih.govjk-sci.comwikipedia.org

Another important fused system is the thieno[3,2-c]pyrazole. Syntheses of this ring system have been reported starting from 3-bromothiophene-2-carbaldehyde, which is converted to an azide and then cyclized with hydrazine hydrate. researchgate.net This highlights the utility of hydrazine derivatives in the formation of such fused heterocycles.

| Reaction Type | Reagent | Fused Ring System | Reference |

| Fischer Indole Synthesis | Ketone or Aldehyde | Thieno[3,2-b]pyrrole | nih.govjk-sci.comwikipedia.org |

| Intramolecular Cyclization | (from 3-azidothiophene-2-carbaldehyde) | Thieno[3,2-c]pyrazole | researchgate.net |

Nucleophilic and Electrophilic Reactivity of the Hydrazine Moiety

The hydrazine group (-NHNH₂) attached to the thiophene ring is characterized by the presence of lone pairs of electrons on both nitrogen atoms, which confers it significant nucleophilic character. The terminal nitrogen atom (NH₂) is generally the more nucleophilic and readily participates in reactions with electrophilic centers. This reactivity is central to many of the synthetic applications of this compound.

A primary example of its nucleophilic behavior is the condensation reaction with carbonyl compounds, such as aldehydes and ketones. In this reaction, the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone intermediate after the elimination of a water molecule. wikipedia.orgalfa-chemistry.comnih.gov This hydrazone formation is a critical initial step in many multi-step syntheses, including the well-known Fischer indole synthesis. wikipedia.orgnih.gov

The hydrazine moiety can also act as a dinucleophile, particularly in cyclocondensation reactions. For instance, when reacted with 1,3-dicarbonyl compounds or their synthetic equivalents like α,β-unsaturated ketones (chalcones), both nitrogen atoms can participate in ring formation. semanticscholar.orgjapsonline.com This reactivity is extensively used to synthesize five-membered heterocyclic rings, most notably pyrazoles and pyrazolines. semanticscholar.orgjapsonline.com

While the hydrazine group is predominantly nucleophilic, the nitrogen atoms can be protonated under acidic conditions, and the moiety can participate in electrophilic reactions under specific circumstances. However, its role as a nucleophile is far more common and synthetically useful. The electron-donating nature of the thiophene ring can further enhance the nucleophilicity of the attached hydrazine group compared to simple alkyl hydrazines.

Mechanistic Investigations of this compound Reactions (e.g., Radical Mechanisms, Hydrogen Atom Transfer)

The reactions of this compound have been the subject of mechanistic studies, revealing pathways that include classic polar reactions as well as potential radical-mediated processes.

Fischer Indole Synthesis Mechanism A well-documented reaction pathway for arylhydrazines, including this compound, is the Fischer indole synthesis, which produces an indole ring system from a hydrazine and a carbonyl compound under acidic conditions. wikipedia.orgnih.gov The accepted mechanism proceeds through several distinct steps: wikipedia.orgalfa-chemistry.com

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine on an aldehyde or ketone to form the corresponding thiophen-3-yl-hydrazone. alfa-chemistry.com

Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form, a crucial step that sets up the subsequent rearrangement. wikipedia.orgalfa-chemistry.com

rsc.orgrsc.org-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, pericyclic rsc.orgrsc.org-sigmatropic rearrangement. This key step breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the thiophene ring temporarily to form a di-imine intermediate. wikipedia.org

Rearomatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the nitrogen atom onto an imine carbon to form a cyclic aminal.

Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia (or a primary amine), leading to the formation of the stable, aromatic fused-ring product (a thieno[3,2-b]pyrrole derivative). wikipedia.org

Radical Mechanisms and Hydrogen Atom Transfer (HAT) The hydrazine moiety is also capable of participating in radical reactions. The N-H bonds in hydrazine can undergo homolytic cleavage or hydrogen atom abstraction to form nitrogen-centered radicals. researchgate.net This reactivity is relevant in the context of antioxidant behavior observed in some thiophene-pyrazole derivatives synthesized from hydrazines, which have shown radical scavenging potencies. semanticscholar.org

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from one molecule to another. scripps.edu The hydrazine group of this compound can act as a hydrogen atom donor to a radical species (R•), quenching the radical and forming a more stable thiophen-3-yl-hydrazinyl radical.

R• + C₄H₃S-NH-NH₂ → RH + C₄H₃S-N•-NH₂

Thiyl radicals, which can be formed from thiols, are known to readily participate in HAT reactions. nih.govresearchgate.net While this compound is not a thiol, the presence of the sulfur atom in the ring and the reactive N-H bonds of the hydrazine group suggests a potential for complex radical-mediated transformations, including intramolecular HAT under certain conditions, although this is less documented than its polar reactivity. nih.gov

Functionalization and Derivatization Strategies of this compound

This compound serves as a versatile building block for the synthesis of a wide range of derivatives, primarily through reactions involving the hydrazine moiety. These strategies are employed to construct more complex molecules with potential applications in medicinal and materials chemistry. rsc.orgnih.gov

Synthesis of Thiophene-Pyrazole Hybrids One of the most prominent derivatization strategies is the synthesis of thiophene-appended pyrazoles. This is typically achieved through a cyclocondensation reaction between this compound and a 1,3-dielectrophile, such as a chalcone (an α,β-unsaturated ketone). semanticscholar.org The reaction proceeds in an acidic medium, such as acetic acid, under reflux conditions to yield thiophene-pyrazole hybrids in good yields. semanticscholar.org

| Reactant 1 | Reactant 2 (Chalcone) | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound hydrochloride | (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | Acetic acid, reflux | 2-(5-chloro-1-(thiophen-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)thiophene | semanticscholar.org |

| This compound hydrochloride | (E)-3-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one | Acetic acid, reflux | 2-(3-(4-chlorophenyl)-5-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiophene | semanticscholar.org |

| Phenylhydrazine* | 3-(4-methoxyphenyl)-1-thiophen-2-yl-2-propen-1-one | NaOH, 20% (w/v) | 5-(4-methoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | japsonline.com |

Note: This entry uses phenylhydrazine as an illustrative example of the general reaction type with a thiophene-containing chalcone.

Formation of Fused Heterocyclic Systems this compound is also a key precursor for constructing fused bicyclic and polycyclic heterocyclic systems containing a thiophene ring. These reactions leverage the ability of the hydrazine group to provide two adjacent nitrogen atoms for the formation of a new ring. For example, condensation with appropriate dicarbonyl or keto-ester precursors can lead to the synthesis of thieno[3,2-c]pyridazines. rsc.org This strategy is a powerful method for creating novel molecular scaffolds.

| Precursor derived from this compound | Reaction Type | Conditions | Product Class | Reference |

|---|---|---|---|---|

| Condensation product with a keto-ester | Intramolecular cyclization | Acid or base catalysis | Thienopyridazinones | rsc.org |

| Thienopyridazinone | Reduction and Oxidation | Sequential chemical steps | Thieno[3,2-c]pyridazines | rsc.org |

Synthesis of Hydrazone Derivatives A straightforward derivatization involves the reaction of this compound with various aldehydes to form stable hydrazone compounds. nih.govmdpi.com This method is often used to install a molecular fragment that can be further modified or that imparts specific biological or chemical properties to the final molecule. For instance, novel fungicides have been developed based on a 3-(thiophen-2-yl)-pyrrol-2-one core bearing a hydrazone moiety. nih.gov

Spectroscopic and Crystallographic Characterization of Thiophen 3 Yl Hydrazine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, including derivatives of thiophen-3-yl-hydrazine. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the connectivity and chemical environment of atoms within a molecule.

¹H NMR spectroscopy is instrumental in identifying the number and type of protons in a molecule. In this compound analogues, the chemical shifts (δ) of the thiophene (B33073) ring protons are particularly diagnostic. Typically, aromatic protons on the thiophene ring appear in the downfield region of the spectrum, generally between 6.8 and 8.5 ppm, due to the deshielding effect of the ring current. The specific chemical shifts and coupling constants (J) provide information about the substitution pattern on the thiophene ring.

For instance, in a series of 2,1-benzothiazine hydrazone derivatives incorporating a thiophene moiety, the thiophene protons were observed at distinct chemical shifts. In one such analogue, the proton at the 5-position of a 2-methylthiophene (B1210033) ring appeared as a doublet of doublets at approximately 6.89 ppm. nih.gov The protons of the hydrazine (B178648) (-NH) and imine (-N=CH) groups are also characteristic. The NH proton signal is often broad and can be found over a wide range of chemical shifts, sometimes as far downfield as 12.25 ppm, and its position can be influenced by solvent and concentration. mdpi.com The imine proton typically resonates in the 8.5-9.5 ppm region. researchgate.net

Table 1: Selected ¹H NMR Chemical Shift Data for this compound Analogues

| Compound / Analogue | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| (E)-N'-(thiophen-2-ylmethylene)nicotinohydrazide | Aromatic C-H | 3059 cm⁻¹ (FT-IR) |

| N-H | 3401 cm⁻¹ (FT-IR) | |

| 2,1-Benzothiazine-thiophen-yl hydrazone derivative | Thiophene Ar-H | 6.89 (dd, J = 3.6 Hz, 1.2 Hz) |

| Thiophene Ar-H | 7.55 (d, J = 3.9 Hz) | |

| Imine N=CH | 9.08, 9.27 (2s) | |

| Hydrazone N-H | 11.13 (s) | |

| 3-[(thiophen-3-yl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one | Thiophene H-2' | 8.35 (dd, J=3.0, 1.3 Hz) |

| Thiophene H-4' | 7.42 (dd, J=5.1, 3.0 Hz) |

Note: Data compiled from various research articles on thiophene and hydrazone derivatives. nih.govresearchgate.netresearchgate.netprimescholars.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the thiophene ring of this compound analogues typically appear between 110 and 150 ppm. The carbon atom attached to the sulfur (C2 and C5) usually resonates at a different chemical shift compared to the other ring carbons (C3 and C4). spectrabase.com The carbon of the imine group (C=N) in hydrazone derivatives is a key indicator, often found in the range of 140-160 ppm. nih.gov

For example, in a study of 2,1-benzothiazine hydrazones, the thiophene ring carbons were observed at δ values of 127.1, 131.2, 141.0, and 145.6 ppm. nih.gov The imine carbon signal was identified around 151.8 ppm. The specific shifts are sensitive to the electronic effects of substituents on both the thiophene and the hydrazine portions of the molecule.

Table 2: Selected ¹³C NMR Chemical Shift Data for this compound Analogues

| Compound / Analogue | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| 2,1-Benzothiazine-thiophen-yl hydrazone derivative | Thiophene C | 127.1 |

| Thiophene C | 131.2 | |

| Thiophene C | 141.0 | |

| Thiophene C | 145.6 | |

| Imine C=N | 151.8 | |

| 3-[(thiophen-3-yl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one | Thiophene C-2' | 131.02 |

| Thiophene C-3' | 134.19 | |

| Thiophene C-4' | 126.96 |

Note: Data compiled from studies on various thiophene-hydrazone structures. nih.govmdpi.com

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR techniques are employed. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is crucial for determining the connectivity of protons within the thiophene ring and any side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is essential for assigning the carbon signals based on the already assigned proton signals.

The application of these techniques was demonstrated in the complete assignment of ¹H and ¹³C NMR data for 3-[(thiophen-3-yl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, a complex thiophene derivative. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR spectroscopy is highly effective for identifying key functional groups in this compound analogues. The N-H stretching vibration of the hydrazine group typically appears as a distinct band in the region of 3300-3500 cm⁻¹. primescholars.com The C=N stretching vibration of the hydrazone linkage is another characteristic absorption, usually observed in the 1580-1640 cm⁻¹ range. researchgate.netresearchgate.net

The vibrations of the thiophene ring also give rise to several characteristic bands. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically appear in the 1400-1550 cm⁻¹ region. iosrjournals.orgresearchgate.net The C-S stretching mode of the thiophene ring can be observed in the fingerprint region, often between 600 and 850 cm⁻¹. iosrjournals.org For example, in the analysis of (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide, the N-H stretch was observed at 3401 cm⁻¹, while aromatic C-H stretching was seen at 3059 cm⁻¹. primescholars.com

Table 3: Characteristic FT-IR Absorption Bands for this compound Analogues

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazine) | Stretching | 3300 - 3500 |

| C-H (Thiophene) | Stretching | 3050 - 3150 |

| C=N (Imine/Hydrazone) | Stretching | 1580 - 1640 |

| C=C (Thiophene Ring) | Stretching | 1400 - 1550 |

Note: Data compiled from various spectroscopic studies of thiophene and hydrazone compounds. researchgate.netprimescholars.comiosrjournals.org

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C and C-S bonds within the aromatic thiophene ring. mdpi.com

In the FT-Raman spectrum of thiophene derivatives, the C=C ring stretching vibrations are often observed as strong bands in the 1350-1550 cm⁻¹ region. iosrjournals.org The C-S stretching vibration also gives a characteristic Raman signal. For 3-[(thiophen-3-yl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, significant Raman bands were noted at 1627 cm⁻¹ (C=C stretch) and in the 1578-1464 cm⁻¹ range for aromatic C=C stretching. mdpi.com The N-N stretching vibration in hydrazine and its derivatives can also be observed in Raman spectra, typically around 1100 cm⁻¹. researchgate.net

Table 4: Characteristic FT-Raman Shifts for this compound Analogues

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Thiophene) | Stretching | 3050 - 3150 |

| C=C (Thiophene Ring) | Stretching | 1350 - 1550 |

| N-N (Hydrazine) | Stretching | ~1100 |

Note: Data compiled from spectroscopic analyses of relevant thiophene and hydrazine-containing structures. mdpi.comiosrjournals.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions within thiophene-hydrazine analogues. The absorption spectra of these compounds are typically characterized by intense bands in the UV region, corresponding to π–π* electronic transitions within the conjugated system formed by the thiophene ring and the hydrazone moiety. mdpi.com

Conversely, the nature of the substituent on the hydrazone nitrogen atom has been observed to have a smaller effect on the absorption spectra. tandfonline.com The electronic properties of 2- and 3-substituted thiophenes differ, with 2-substituents generally showing stronger conjugation with the thiophene ring compared to 3-substituents, which influences the resulting UV-Vis spectra. nii.ac.jp A di-hydrazone derived from 2-thiophenecarboxylic acid hydrazide has also been characterized using UV-Vis spectroscopy, confirming the electronic properties of its extended π-system. daneshyari.com

| Compound Analogue | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 3,4-Ethylenedioxythiophene-based hydrazone (3a) | 366 | THF | tandfonline.com |

| Thiophene-based hydrazone (3b) | 338 | THF | tandfonline.com |

| Terthiophene-based hydrazone (3c) | 416 | THF | tandfonline.com |

| 3,4-Ethylenedioxythiophene-based hydrazone (4a) | 368 | THF | tandfonline.com |

| Thiophene-based hydrazone (4b) | 340 | THF | tandfonline.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Electron impact mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the structure of thiophene-hydrazine analogues through analysis of their fragmentation patterns. researchgate.net In typical EI-MS spectra of these compounds, the molecular ion peak (M+) is clearly observed, confirming the molecular weight. researchgate.netmdpi.com

The fragmentation of thiophene-hydrazone derivatives is systematic and provides valuable structural information. Common fragmentation pathways involve the cleavage of the hydrazone and thiophene moieties. researchgate.net For example, in derivatives of 3-[(thiophen-2-ylmethylene)-amino]-4-oxo-imidazolidin-2-thione, the molecular ion can undergo fragmentation to produce a stable thiophene-containing fragment. researchgate.net A key fragmentation pattern often involves the loss of radicals or neutral molecules from the substituent groups, followed by the cleavage of the heterocyclic rings. sapub.org The pyrimidine (B1678525) ring, when present in such analogues, has been shown to be more stable than attached thiazole (B1198619) rings during fragmentation. sapub.org

Hydrazinolysis of certain thiophene precursors can lead to the formation of 1,2-bis(thiophen-2-ylmethylene)-hydrazone, whose structure and fragmentation can be confirmed by MS analysis. researchgate.net The study of various analogues reveals characteristic losses, such as the elimination of simple molecules and radicals like CO, CH₃, and SH, leading to a series of daughter ions that help in piecing together the original molecular structure. sapub.org

| Parent Compound Class | Key Fragmentation Pathway | Characteristic Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Imidazolo[5,1-c]-oxazine derivative (9) | Loss of CHClCO and CHCO | 265, 223 | researchgate.net |

| N-acetyl-imidazolidin-2-thione derivative (10) | Initial loss of acetyl group | 224 (M - 43) | researchgate.net |

| Imidazolidin-2-thione derivative (11) | Loss of chlorophenyl radical | 236 (M - 111) | researchgate.net |

| Pyrimidinethione derivatives | Sequential loss of O, CO, CH₃, SH | 275, 247, 232, 199 | sapub.org |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of thiophene-hydrazine analogues at the atomic level, including molecular conformation, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

The conformation of thiophene-hydrazine derivatives is defined by the relative orientation of the thiophene ring and the hydrazine or hydrazone moiety, which can be quantified by torsion and dihedral angles. These molecules can range from nearly planar to significantly twisted, depending on the substituents and intramolecular interactions. nih.govnih.gov For example, in (E)-N′-(pyridin-4-ylmethylene)thiophene-2-carbohydrazide, the molecular conformation is nearly planar, a feature stabilized by an intramolecular S⋯N chalcogen bond. nih.gov

In contrast, other analogues exhibit significant twisting. The dihedral angle between the thiophene and pyridine (B92270) rings in a series of thiophene–carbohydrazide–pyridine derivatives was found to vary widely, from 4.97° to 83.52°, demonstrating the conformational flexibility of the molecular backbone. nih.gov The conformation around the N-N bond is also a key feature; in one such derivative, the C6—N1—N2—C7 torsion angle was found to be -177.90(14)°, indicating a nearly anti-periplanar arrangement. nih.gov In a thiophene-containing azine, the C2-N8-N9-C10 torsion angle was determined to be 174.2(2)°. nih.gov The planarity of the thiophene ring itself is also a factor, with benzothiophene (B83047) ring systems in some analogues being essentially planar. nih.govresearchgate.net

| Compound Type | Angle Description | Value (°) | Reference |

|---|---|---|---|

| Thiophene-carbohydrazide-pyridine (I) | Dihedral angle (Thiophene-Pyridine) | 21.4 (2) | nih.gov |

| Thiophene-carbohydrazide-pyridine (II) | Dihedral angle (Thiophene-Pyridine) | 15.42 (14) | nih.gov |

| Thiophene-carbohydrazide-pyridine (III) | Dihedral angle (Thiophene-Pyridine) | 4.97 (8) | nih.gov |

| Thiophene-carbohydrazide-pyridine (IV) | Dihedral angle (Thiophene-Pyridine) | 83.52 (13) | nih.gov |

| Thiophene-carbohydrazide-pyridine (IV) | Torsion angle (C6—N1—N2—C7) | -177.90 (14) | nih.gov |

| Thiophene Azine Derivative | Torsion angle (C2—N8—N9—C10) | 174.2 (2) | nih.gov |

The supramolecular architecture of thiophene-hydrazine crystals is governed by a network of intermolecular interactions. Hydrogen bonding is a dominant feature, dictating how molecules assemble into larger motifs. Common hydrogen bonds observed include N—H⋯O, N—H⋯N, and weaker C—H⋯O interactions. nih.govnih.govnih.gov These interactions can link molecules into one-dimensional chains or form discrete dimers. nih.govnih.gov For instance, N—H⋯O hydrogen bonds can organize molecules into inversion dimers, while N—H⋯N bonds can generate chains propagating along a crystallographic axis. nih.govnih.gov

Interactions involving the sulfur atom of the thiophene ring are also significant. These include C—H⋯S contacts and, notably, N—H⋯S hydrogen bonds, which can be strong and play a key role in forming characteristic supramolecular synthons. nih.govrsc.org

In addition to hydrogen bonding, π–π stacking interactions between aromatic rings (thiophene-thiophene or thiophene-phenyl) are crucial for stabilizing the crystal packing. nih.gov These interactions, along with weaker C—H⋯π contacts, contribute to the formation of complex three-dimensional architectures. nih.govnih.gov In some structures, a combination of N—H⋯N hydrogen bonds and π–π stacking leads to the formation of larger assemblies, such as tetrameric motifs.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify specific regions of close intermolecular contact, which appear as red spots indicating interactions such as hydrogen bonds. nih.govresearchgate.net

Other significant interactions that are quantified include H⋯C/C⋯H, O⋯H/H⋯O, N⋯H/H⋯N, and contacts involving halogen or sulfur atoms. nih.govmdpi.commdpi.com For example, in one benzothiophene derivative, H⋯H contacts contributed 36.9%, H⋯C contacts 26.1%, and O⋯H contacts 15.1%. nih.gov In a cadmium hydrazone complex, Cl⋯H contacts were also found to be significant, contributing 20.9%. mdpi.com This quantitative approach allows for a detailed comparison of packing forces across different crystal structures.

| Compound Type | Contact Type | Contribution (%) | Reference |

|---|---|---|---|

| Benzothiophene Derivative (I) | H⋯H | 36.9 | nih.gov |

| H⋯C/C⋯H | 26.1 | nih.gov | |

| O⋯H/H⋯O | 15.1 | nih.gov | |

| F⋯H/H⋯F | 9.2 | nih.gov | |

| Cd(II) Hydrazone Complex (6) | H⋯H | 45.5 | mdpi.com |

| Cl⋯H | 20.9 | mdpi.com | |

| O⋯H | 9.1 | mdpi.com | |

| C⋯H | 8.7 | mdpi.com |

Conformational disorder, where a molecule or a part of it occupies two or more distinct orientations within the crystal lattice, is a known phenomenon in crystals of thiophene derivatives. nih.govnih.govuow.edu.au The thiophene ring, in particular, is prone to a "flip" disorder, where it is rotated by approximately 180° about the single bond connecting it to the rest of the molecule. nih.gov

A clear example of this is observed in the crystal structure of N′-[(E)-pyridin-2-ylmethylidene]-2-(thiophen-2-yl)ethanohydrazide, where the thiophene ring was modeled as being disordered over two sites. nih.gov The relative occupancies of the major and minor components were refined to a ratio of 0.851(2) to 0.149(2). nih.gov Similarly, in a chalcone (B49325) derived from thiophene-3-carbaldehyde, the thiophene group was found to be disordered over two orientations with occupancies of 0.702(4) and 0.298(4). nih.gov

This type of disorder is typical for simple, monosubstituted thiophene derivatives and must be accounted for during crystallographic refinement to obtain an accurate structural model. nih.govuow.edu.au The presence of disorder can be influenced by thermal motion and the subtle balance of intermolecular forces within the crystal packing. acs.org

Computational Chemistry and Theoretical Investigations of Thiophen 3 Yl Hydrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. imist.ma DFT methods are instrumental in predicting a wide array of molecular properties by approximating the many-body electronic Schrödinger equation. For Thiophen-3-yl-hydrazine, DFT calculations can elucidate its geometric parameters, electronic distribution, and spectroscopic signatures.

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. imist.ma Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. researchgate.net

The thiophene (B33073) ring is expected to be largely planar, while the hydrazine (B178648) substituent will have a specific conformation relative to the ring. The C-S and C-C bond lengths within the thiophene ring will be characteristic of an aromatic system. researchgate.net The C-N, N-N, and N-H bond lengths of the hydrazine moiety are also critical parameters that influence the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: These are hypothetical values based on typical bond lengths and angles for similar structures.)

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Å) | 1.72 |

| C=C Bond Length (Å) | 1.37 |

| C-C Bond Length (Å) | 1.42 |

| C-N Bond Length (Å) | 1.40 |

| N-N Bond Length (Å) | 1.45 |

| N-H Bond Length (Å) | 1.02 |

| C-S-C Bond Angle (°) | 92.5 |

| C-C-N Bond Angle (°) | 125.0 |

| H-N-N Bond Angle (°) | 109.5 |

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This analysis also provides theoretical predictions of the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or wagging.

By comparing the theoretical vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands can be made. For this compound, characteristic vibrational modes would include the C-H stretching of the thiophene ring, N-H stretching of the hydrazine group, and the C-S stretching mode. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values based on typical vibrational frequencies for these functional groups.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Hydrazine) | Stretching | 3300 - 3400 |

| C-H (Thiophene) | Stretching | 3050 - 3150 |

| C=C (Thiophene) | Stretching | 1400 - 1500 |

| N-N (Hydrazine) | Stretching | 1050 - 1150 |

| C-S (Thiophene) | Stretching | 600 - 700 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the lone pairs of the hydrazine nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the thiophene ring, suggesting it can accept electrons in nucleophilic reactions. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Note: These are hypothetical values based on calculations for similar aromatic hydrazines.)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. researchgate.net Red-colored regions represent areas of high electron density and negative potential, which are susceptible to electrophilic attack. Blue-colored regions indicate electron-deficient areas with positive potential, prone to nucleophilic attack.

In the MEP map of this compound, the regions around the nitrogen atoms of the hydrazine group and the sulfur atom of the thiophene ring are expected to be colored red, signifying their nucleophilic character. The hydrogen atoms of the hydrazine group and the thiophene ring would likely be in blue-colored regions, indicating their electrophilic nature. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonds and lone pairs. researchgate.net It allows for the investigation of charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which are crucial for understanding molecular stability and reactivity.

Table 4: Predicted Natural Atomic Charges on Key Atoms of this compound from NBO Analysis (Note: These are hypothetical values based on typical charge distributions in similar molecules.)

| Atom | Predicted Natural Charge (e) |

|---|---|

| S (Thiophene) | -0.25 |

| N (adjacent to ring) | -0.50 |

| N (terminal) | -0.65 |

| C (adjacent to S) | -0.10 |

| C (adjacent to N) | +0.15 |

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, intermolecular interactions, and solvent effects.

For this compound, MD simulations could be employed to study its behavior in different solvent environments. This would provide information on how the solvent molecules arrange around the solute and how this affects its conformation and reactivity. MD simulations are also valuable for investigating the interactions of this compound with biological macromolecules, such as proteins or DNA, which is crucial for understanding its potential biological activity. The simulations can reveal the preferred binding modes and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations predict the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), and the specific binding mode of a ligand within the active site of a target protein. While specific docking studies for this compound are not extensively documented, research on structurally related thiophenyl hydrazone derivatives provides valuable insights into their interaction capabilities.

For instance, studies on thiophenyl hydrazone derivatives targeting the colchicine (B1669291) binding site of β-tubulin have demonstrated favorable binding energies. These simulations reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. A detailed analysis of one such derivative, 1-((4-(4-Chlorophenyl)-5-(furan-2-yl) thiophen-2-yl) methylene)-2-(otolyl)hydrazine, showed significant interactions with amino acid residues like Asn349 and Asn258 within the tubulin protein. nih.gov The thiophene ring, along with other aromatic moieties, often lodges within hydrophobic pockets of the target protein, contributing to the stability of the binding. nih.govtandfonline.com

Table 1: Example Binding Affinities of a Thiophenyl Hydrazone Derivative with β-Tubulin

| Compound Derivative | Dock Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|

This interactive table showcases predicted binding affinities for a representative thiophenyl hydrazone derivative, illustrating the potential for this class of compounds to form stable interactions with biological targets.

Docking studies on the broader class of thiophene and hydrazine-containing compounds have identified several potential biological targets implicated in various diseases. This suggests that this compound could serve as a scaffold for developing inhibitors against these targets. The planarity of the thiophene ring and its ability to participate in hydrogen bonding and hydrophobic interactions make it a versatile pharmacophore. nih.gov

Potential targets identified through computational and experimental studies of thiophene derivatives include:

Tubulin: Inhibition of tubulin polymerization is a key mechanism for anticancer agents. tandfonline.comresearchgate.net

Cyclooxygenases (COX) and Lipoxygenases (LOX): These enzymes are primary targets for anti-inflammatory drugs. nih.gov

Kinases: Various kinases, such as PI3Kγ and EGFR, are crucial targets in cancer therapy. nih.govresearchgate.net

GlcN-6-P synthase: An important target for developing antimicrobial agents. nih.gov

G-quadruplex DNA: Stabilization of these structures, particularly in oncogene promoters like KRAS, is a novel anticancer strategy. nih.gov

Table 2: Potential Biological Targets for Thiophene-Based Compounds

| Target Protein/Molecule | Associated Disease/Function | Reference |

|---|---|---|

| β-Tubulin | Cancer | tandfonline.com |

| Cyclooxygenase (COX) | Inflammation | nih.gov |

| 5-Lipoxygenase (LOX) | Inflammation | nih.gov |

| PI3Kγ | Cancer | researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov |

| GlcN-6-P synthase | Microbial Infections | nih.gov |

This interactive table summarizes potential biological targets for compounds containing the thiophene moiety, highlighting diverse therapeutic areas where this compound derivatives could be explored.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. neovarsity.org The fundamental principle is that the variations in the structural or physicochemical properties of molecules are correlated with changes in their biological activity. neovarsity.org

A QSAR model is essentially an equation that relates molecular descriptors to activity. tandfonline.com The workflow for developing a QSAR model involves several key steps:

Data Set Preparation: A dataset of molecules with known biological activities (e.g., IC50 values) is curated. This set is typically divided into a training set (to build the model) and a test set (to validate its predictive power). imist.ma

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's properties, are calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts. neovarsity.org

2D descriptors: Topological indices, molecular fingerprints that describe connectivity. neovarsity.org

3D descriptors: Parameters related to the molecule's 3D shape and electronic properties (e.g., steric, electrostatic, hydrophobic fields). neovarsity.orgimist.ma

Feature Selection and Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to select the most relevant descriptors and build the predictive model. neovarsity.org

Model Validation: The model's robustness and predictive ability are rigorously tested using both internal (e.g., cross-validation) and external validation (using the test set). tandfonline.com

For heterocyclic compounds like this compound, QSAR can be a powerful tool to predict the activity of newly designed derivatives, prioritize compounds for synthesis, and reduce the reliance on extensive experimental testing. researchgate.netresearchgate.net

Reaction Mechanism Elucidation via Computational Methods for this compound Transformations

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies that are often difficult to observe experimentally. nih.gov For transformations involving this compound, techniques like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are particularly valuable.

DFT is widely used to study the electronic structure and reactivity of molecules. For instance, DFT calculations have been employed to investigate the C-H functionalization of thiophenes, predicting that metallation occurs at the 2-position and that subsequent ring-opening is kinetically and thermodynamically unfavorable, a prediction later verified by experiments. chemrxiv.org Such studies can explain the regioselectivity and reaction pathways of thiophene derivatives. Similarly, DFT has been used to model the adsorption and desulfurization of thiophene on catalyst surfaces, calculating activation energies for the process. acs.org

For the hydrazine moiety, computational studies have explored reaction mechanisms such as ozonation. These investigations show that reactions can proceed through an initial hydrogen abstraction from the -NH2 group, followed by the oxidation of the resulting radical species. nih.gov Semi-empirical methods have also been used to rationalize the reaction outcomes between hydrazines and β-dicarbonyl compounds to form pyrazoles, suggesting that the process is kinetically controlled. cdnsciencepub.com By calculating the energies of intermediates and transition states, these computational approaches can explain reaction rates and product distributions for transformations involving the hydrazine functional group. mdpi.com

Exploration of Biological Activities and Structure Activity Relationships Sar of Thiophen 3 Yl Hydrazine Derivatives

In Vitro Biological Screening Methodologies and Initial Assessments (Mechanistic Focus)

The therapeutic potential of thiophen-3-yl-hydrazine and its related thiophene (B33073) derivatives is evaluated through a variety of in vitro screening methods designed to elucidate their specific molecular interactions and effects on cellular pathways.

Antimicrobial Activity Investigations (e.g., enzyme targets, cellular pathway modulation)

Thiophene derivatives have been identified as a promising class of antimicrobial agents, with research indicating activity against drug-resistant bacteria through unique mechanisms. One class of antibacterial thiophenes targets DNA gyrase, an essential enzyme for bacterial DNA replication. pnas.org These compounds bind to an allosteric pocket on the enzyme, stabilizing the DNA-cleavage complex, which is toxic to the pathogen. pnas.org This mechanism is distinct from that of fluoroquinolones, allowing these thiophene derivatives to be active against fluoroquinolone-resistant strains. pnas.org

Other studies have focused on different cellular targets. For instance, new thiophene derivatives have demonstrated bactericidal effects against colistin-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. nih.govresearchgate.net The mechanism of action for these compounds involves increasing the permeability of the bacterial membrane. nih.govresearchgate.net Molecular docking studies suggest these derivatives have a strong binding affinity for outer membrane proteins (OMPs) like CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. nih.gov

Furthermore, molecular docking analyses have indicated that tetrasubstituted thiophene derivatives exhibit favorable interactions with key microbial enzymes, including dihydrofolate reductase (DHFR) from Candida albicans and rhomboid protease from E. coli, suggesting these as potential targets for their antimicrobial effects. nih.gov

| Compound Class | Bacterial/Fungal Target | Enzyme/Cellular Target | Mechanism of Action |

|---|---|---|---|

| Antibacterial Thiophenes | Various bacterial pathogens | DNA Gyrase | Allosteric inhibition, stabilization of DNA-cleavage complex pnas.org |

| Heterocyclic Thiophenes | Colistin-Resistant A. baumannii & E. coli | Outer Membrane Proteins (CarO1, Omp33, OmpW, OmpC) | Increased membrane permeabilization nih.govresearchgate.net |

| Tetrasubstituted Thiophenes | C. albicans, E. coli | Dihydrofolate Reductase, Rhomboid Protease | Predicted binding and inhibition (Docking study) nih.gov |

Potential Anticancer Activity Studies (e.g., apoptosis induction, cell line inhibition mechanisms)

Derivatives of the thiophene scaffold have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of critical cellular machinery.

One key mechanism is the disruption of microtubule dynamics. Tetrahydrobenzo[b]thiophene derivatives have been explored as agents that destabilize tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov For example, the derivative 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) was found to inhibit tubulin polymerization and WEE1 kinase, inducing apoptosis through the enhanced expression of caspases 3 and 9 in A549 lung cancer cells. nih.gov Other thiophene derivatives have also been identified as dual inhibitors of β-tubulin and the Wnt/β-catenin signaling pathway in gastrointestinal cancer cells. nih.gov

Apoptosis induction is a common endpoint for these compounds. A series of thiophene derivatives synthesized and tested on HepG2 and SMMC-7721 liver cancer cell lines showed that the most potent compound, TP 5, inhibited tumor cell growth by elevating reactive oxygen species (ROS) levels and disrupting the mitochondrial membrane potential. mdpi.com Similarly, certain tetrahydrobenzo[b]thiophene compounds were found to enhance apoptosis by increasing the expression of pro-apoptotic proteins like Bax, caspase 9, and caspase 3. eurekaselect.com Thiophene-based chalcone (B49325) derivatives have also been shown to induce apoptosis in A549 cells. researchgate.net

Furthermore, thiophene derivatives have been designed to inhibit specific signaling pathways crucial for cancer cell survival. Thieno[2,3-d]pyrimidine derivatives can induce both apoptosis and autophagy, with some compounds showing inhibitory activity against receptor tyrosine kinases. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Observed Effect |

|---|---|---|---|

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | Inhibition of tubulin polymerization and WEE1 kinase nih.gov | G2/M cell cycle arrest, apoptosis induction nih.gov |

| Thiophene Derivative (TP 5) | HepG2, SMMC-7721 (Liver) | Elevation of ROS, disruption of mitochondrial membrane potential mdpi.com | Inhibition of tumor cell growth mdpi.com |

| Diarylthiophene-2-carbohydrazide (7f) | MIA PaCa-2 (Pancreatic) | Inhibition of cell proliferation, potential 5-LOX inhibition mdpi.com | Potent cytotoxicity (IC50 = 4.86 µM) mdpi.com |

| Thiophene-chalcone derivative (15e) | A549 (Lung) | Apoptosis induction researchgate.net | Cytotoxicity (IC50 = 6.3 µM) researchgate.net |

| Thieno[2,3-d]pyrimidine (Compound 5) | HT-29, HepG-2, MCF-7 | Induction of apoptosis and autophagy, FLT3 kinase inhibition nih.gov | High cytotoxic effects nih.gov |

Enzyme Inhibition Studies (e.g., Cyclooxygenase, Lipoxygenase, Receptor Tyrosine Kinases, Dihydrofolate Reductase, Ureases)

The thiophene-hydrazine scaffold is a versatile platform for developing potent enzyme inhibitors targeting a wide array of diseases.

Cyclooxygenase (COX) and Lipoxygenase (LOX): Thiophene derivatives have been extensively studied as inhibitors of COX and LOX enzymes, which are key mediators of inflammation. mdpi.com Some derivatives have been engineered as dual 5-LOX/COX inhibitors, which may offer enhanced anti-inflammatory effects. nih.govnih.gov For instance, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) showed high selectivity for COX-2 (IC50 = 5.45 µM) along with significant 5-LOX inhibitory activity (IC50 = 4.33 µM). nih.gov Other research has identified 2-amino thiophene derivatives as potent inhibitors of 15-lipoxygenase-1 (15-LOX-1). nih.gov In a study on pancreatic cancer, several diarylthiophene-2-carbohydrazide derivatives demonstrated influential inhibitory activity against 5-LOX, with IC50 values as low as 2.60 µM. mdpi.com

Receptor Tyrosine Kinases (RTKs): RTKs are critical targets in cancer therapy, and various thiophene-based scaffolds have been developed as inhibitors. Thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against Fms-like tyrosine kinase 3 (FLT3). nih.gov Thiophene-bearing quinazolines have been evaluated as Epidermal Growth Factor Receptor (EGFR) inhibitors, with some compounds showing potency similar to the drug erlotinib (B232) by inhibiting EGFR autophosphorylation. benthamdirect.com Additionally, certain thieno[2,3-d] nih.govnih.govnih.govtriazine derivatives have been identified as potent dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.com

Dihydrofolate Reductase (DHFR): As mentioned in the antimicrobial section, molecular modeling studies have predicted that tetrasubstituted thiophene derivatives can bind effectively to the active site of DHFR from C. albicans, indicating their potential as antifungal agents by targeting this enzyme. nih.gov

Ureases: Urease is a key virulence factor in some pathogenic bacteria, making it an attractive therapeutic target. Morpholine-thiophene hybrid thiosemicarbazones have been synthesized and found to be potent urease inhibitors, with many compounds showing significantly greater potency than the standard inhibitor, thiourea. nih.govfrontiersin.org The lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g), inhibited urease in an uncompetitive manner with an IC50 value of 3.80 µM. nih.govfrontiersin.org

| Target Enzyme | Compound/Derivative Class | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| COX-2 | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | 5.45 µM | nih.gov |

| 5-LOX | Diarylthiophene-2-carbohydrazide (7c) | 2.60 µM | mdpi.com |

| 15-LOX-1 | 2-amino thiophene derivative (A9) | 12.4 µM | nih.gov |

| FLT3 Kinase | Thieno[2,3-d]pyrimidine (Compound 5) | High inhibitory activity | nih.gov |

| Urease | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) | 3.80 µM | nih.govfrontiersin.org |

Antioxidant Activity Evaluation (e.g., radical scavenging assays, oxidative stress modulation)

The role of thiophene derivatives in modulating oxidative stress is complex. While some heterocyclic compounds, including thiophene-based structures, are investigated for traditional antioxidant activities like radical scavenging, their more significant impact is often seen in the context of disease pathology, such as cancer. frontiersin.orgnih.gov